molecular formula C17H25ClN2O B14667366 Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride CAS No. 40405-67-2

Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride

Cat. No.: B14667366
CAS No.: 40405-67-2
M. Wt: 308.8 g/mol
InChI Key: LGGCGDXNJHQFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride is a chemical compound known for its unique structure and properties It belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride typically involves the reaction of 1-butylimidazole with p-butoxyphenyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain optimal reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or butoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Imidazole, 1-butyl-4-(p-methoxyphenyl)-, hydrochloride
  • Imidazole, 1-butyl-4-(p-ethoxyphenyl)-, hydrochloride
  • Imidazole, 1-butyl-4-(p-propoxyphenyl)-, hydrochloride

Uniqueness

Imidazole, 1-butyl-4-(p-butoxyphenyl)-, hydrochloride stands out due to its unique combination of butyl and butoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

40405-67-2

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

4-(4-butoxyphenyl)-1-butylimidazole;hydrochloride

InChI

InChI=1S/C17H24N2O.ClH/c1-3-5-11-19-13-17(18-14-19)15-7-9-16(10-8-15)20-12-6-4-2;/h7-10,13-14H,3-6,11-12H2,1-2H3;1H

InChI Key

LGGCGDXNJHQFAC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCCCC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.